molecular formula C9H12ClN3O B1589230 N-(6-Chloropyridazin-3-yl)pivalamide CAS No. 147362-88-7

N-(6-Chloropyridazin-3-yl)pivalamide

Cat. No.: B1589230
CAS No.: 147362-88-7
M. Wt: 213.66 g/mol
InChI Key: ZZJOBCNIMHAKDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-Chloropyridazin-3-yl)pivalamide (CAS: 147362-88-7) is a pyridazine derivative functionalized with a pivalamide group at the 3-position and a chlorine atom at the 6-position. Its molecular formula is C₁₀H₁₂ClN₃O, with a molecular weight of 227.69 g/mol (inferred from analogs in ). This compound is part of a broader class of pyridazine and pyridine derivatives, which are widely studied for their applications in medicinal chemistry, agrochemicals, and materials science. Its structural uniqueness lies in the pyridazine ring system, which differs from pyridine in having two adjacent nitrogen atoms, altering electronic properties and reactivity .

Properties

IUPAC Name

N-(6-chloropyridazin-3-yl)-2,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN3O/c1-9(2,3)8(14)11-7-5-4-6(10)12-13-7/h4-5H,1-3H3,(H,11,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZJOBCNIMHAKDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=NN=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20447690
Record name Propanamide, N-(6-chloro-3-pyridazinyl)-2,2-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20447690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147362-88-7
Record name N-(6-Chloro-3-pyridazinyl)-2,2-dimethylpropanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=147362-88-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanamide, N-(6-chloro-3-pyridazinyl)-2,2-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20447690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Acylated Pyridazine Derivatives

(a) N-(6-Chloro-5-methylpyridazin-3-yl)pivalamide (CAS: 2452465-32-4)
  • Molecular Formula : C₁₀H₁₄ClN₃O
  • Molecular Weight : 227.69 g/mol
  • This modification may influence binding affinity in biological targets compared to the parent compound .
(b) N-(6-Chloropyridazin-3-yl)acetamide (CAS: 66346-88-1)
  • Molecular Formula : C₆H₆ClN₃O
  • Molecular Weight : 199.64 g/mol
  • Key Differences : Replacement of the pivaloyl group with a smaller acetyl group reduces steric hindrance and molecular weight, likely improving solubility but decreasing metabolic stability .
(c) N-(6-Chloropyridazin-3-yl)propionamide (CAS: 868948-11-2)
  • Molecular Formula : C₇H₈ClN₃O
  • Molecular Weight : 213.66 g/mol
  • Key Differences : The propionamide group offers intermediate steric and electronic properties between acetyl and pivaloyl groups, balancing solubility and stability .

Table 1: Comparison of Pyridazine-Based Analogs

Compound CAS Molecular Weight Substituent (R) Key Property Differences
N-(6-Chloropyridazin-3-yl)pivalamide 147362-88-7 227.69 Pivaloyl (C(CH₃)₃) High steric bulk, metabolic stability
N-(6-Chloro-5-methylpyridazin-3-yl)pivalamide 2452465-32-4 227.69 5-Methyl + pivaloyl Increased lipophilicity
N-(6-Chloropyridazin-3-yl)acetamide 66346-88-1 199.64 Acetyl (COCH₃) Improved solubility, lower stability
N-(6-Chloropyridazin-3-yl)propionamide 868948-11-2 213.66 Propionyl (COCH₂CH₃) Balanced properties

Pyridine-Based Pivalamide Analogs

Pyridine derivatives with pivalamide groups exhibit distinct reactivity due to the single nitrogen atom in the aromatic ring. Examples include:

(a) N-(6-Chloropyridin-2-yl)pivalamide (CAS: 86847-84-9)
  • Molecular Formula : C₁₀H₁₃ClN₂O
  • Molecular Weight : 228.68 g/mol
(b) N-(2-Chloro-6-formylpyridin-3-yl)pivalamide (CAS: 1142191-76-1)
  • Molecular Formula : C₁₁H₁₃ClN₂O₂
  • Molecular Weight : 240.69 g/mol
  • Key Differences : A formyl group at the 6-position introduces electrophilic reactivity, enabling further functionalization (e.g., condensation reactions) .
(c) N-(6-Allyl-2-chloropyridin-3-yl)pivalamide (CAS: 1142191-77-2)
  • Molecular Formula : C₁₃H₁₇ClN₂O
  • Molecular Weight : 252.74 g/mol
  • Key Differences : The allyl group provides a site for cross-coupling reactions (e.g., Heck or Suzuki reactions), expanding synthetic utility .

Table 2: Pyridine-Based Pivalamide Derivatives

Compound CAS Molecular Weight Substituents Applications
N-(6-Chloropyridin-2-yl)pivalamide 86847-84-9 228.68 Chlorine at 6-position Intermediate in drug synthesis
N-(2-Chloro-6-formylpyridin-3-yl)pivalamide 1142191-76-1 240.69 Formyl at 6-position Electrophilic functionalization
N-(6-Allyl-2-chloropyridin-3-yl)pivalamide 1142191-77-2 252.74 Allyl at 6-position Cross-coupling reactions

Iodine-Substituted Analogs

Iodine-containing derivatives are valuable for radiopharmaceuticals or as heavy-atom catalysts:

(a) N-(2-Chloro-6-iodopyridin-3-yl)pivalamide (CAS: Not explicitly listed; inferred from )
  • Molecular Formula : C₁₀H₁₂ClIN₂O
  • Molecular Weight : ~366.58 g/mol (based on analogs in )
  • Key Differences : The iodine atom enhances molecular weight and polarizability, making it suitable for X-ray crystallography or halogen-bonding studies .

Biological Activity

N-(6-Chloropyridazin-3-yl)pivalamide is a chemical compound characterized by its unique structure, which includes a chlorinated pyridazine ring and a pivalamide moiety. Its molecular formula is C₉H₁₂ClN₃O, and it has potential applications in medicinal chemistry and organic synthesis. This article reviews the biological activity of this compound, focusing on its mechanism of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a chlorinated pyridazine ring at the 6-position and a pivalamide group, contributing to its distinctive chemical properties. The presence of the chlorine atom enhances its reactivity, which is crucial for its biological interactions.

PropertyValue
Molecular FormulaC₉H₁₂ClN₃O
CAS Number147362-88-7
Molecular Weight201.66 g/mol
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, potentially inhibiting enzyme activity or interfering with cellular processes. The hydroxyiminoformamide group can form hydrogen bonds with biological molecules, while the chloropyridazine ring may interact with nucleic acids or proteins.

Biological Activity and Therapeutic Potential

  • Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties by inhibiting enzymes involved in bacterial cell wall synthesis. This suggests its potential use as an antimicrobial agent.
  • Enzyme Inhibition : Interaction studies are essential for understanding how this compound binds to specific enzymes or receptors, which could reveal its efficacy in treating various diseases. The binding affinity and inhibition potency against particular targets are areas of ongoing research.
  • Pharmacological Applications : Due to its structural characteristics, this compound could serve as a lead compound for developing new pharmaceuticals targeting specific diseases. Its unique structure may allow it to be modified for enhanced biological activity or selectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(6-Chloropyridazin-3-yl)pivalamide
Reactant of Route 2
Reactant of Route 2
N-(6-Chloropyridazin-3-yl)pivalamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.